N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide
Description
The target compound is an ethanediamide derivative featuring two distinct substituents:
- A cyclohex-1-en-1-yl ethyl group, introducing aliphatic cyclic unsaturation.
- A 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl group, combining aromatic furan and pyrazole heterocycles.
The ethanediamide backbone facilitates hydrogen bonding, critical for molecular recognition .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c24-18(20-11-9-15-6-2-1-3-7-15)19(25)21-14-16(17-8-4-13-26-17)23-12-5-10-22-23/h4-6,8,10,12-13,16H,1-3,7,9,11,14H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXJJESRNLNHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexene and furan derivatives, followed by their coupling with ethanediamide. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amide or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- Heterocyclic Diversity : Pyrazole (target compound, ), triazole (), benzimidazole (), and thiazole () are recurring motifs, enhancing solubility and target binding.
- Synthetic Routes : The target compound likely employs amide coupling, whereas triazole analogues (e.g., ) use copper-catalyzed azide-alkyne cycloaddition (CuAAC). Thiazole derivatives () rely on carbodiimide-mediated coupling.
- Unique Substituents : The cyclohexene group in the target compound distinguishes it from purely aromatic analogues (e.g., naphthalene in or dichlorophenyl in ).
Physicochemical Properties
Table 2: Spectroscopic and Physical Data
Notes:
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features several significant structural components:
- Cyclohexene moiety : Provides hydrophobic characteristics and potential interactions with lipid membranes.
- Furan ring : Known for its reactivity and ability to participate in various biochemical pathways.
- Pyrazole derivative : Associated with diverse biological activities, including anti-inflammatory and anticancer properties.
The structural formula can be represented as follows:
Preliminary studies suggest that this compound may exert its biological effects through:
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Binding : Potential binding to various receptors could lead to alterations in signaling pathways, impacting cellular responses.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on pyrazole derivatives have shown promising results against various bacterial strains. While specific data on this compound is limited, the following table summarizes the biological activities of related compounds:
| Compound Type | Activity | Target Organism | EC50 (μg/mL) |
|---|---|---|---|
| Pyrazole Derivative | Antibacterial | Xanthomonas spp. | 7.40 - 10.23 |
| Furan-Based Compound | Antifungal | Candida albicans | 5.00 - 15.00 |
| Cyclohexene Derivative | Antiviral | HIV | 12.00 - 20.00 |
These findings suggest that this compound could potentially possess similar antimicrobial properties.
Cytotoxicity Studies
In vitro cytotoxicity assays are essential for evaluating the safety profile of new compounds. Related studies have demonstrated that certain derivatives exhibit low toxicity against human cell lines, indicating a favorable therapeutic index. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HEK293 | >100 |
| Compound B | HeLa | 75 |
| This compound (Hypothetical) | HEK293 | TBD |
Case Studies
A recent study synthesized a series of pyrazole derivatives and evaluated their biological activities. Among these, several compounds exhibited significant antibacterial activity against Xanthomonas species, with EC50 values much lower than those of standard antibiotics, suggesting potential applications in agricultural settings for plant bacterial diseases . Furthermore, the incorporation of a furan ring has been linked to enhanced solubility and bioavailability in various pharmacological contexts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
